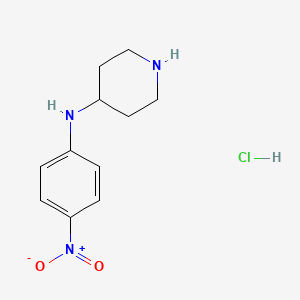

N-(4-Nitrophenyl)piperidin-4-amine hydrochloride

Description

N-(4-Nitrophenyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 4-nitrophenyl substituent attached to the piperidin-4-amine backbone, with a hydrochloride counterion. For example, it is used as a starting material to prepare 1,3,4-thiadiazole derivatives via reactions with hydrazonoyl chloride or methyl hydrazinecarbodithioate, demonstrating notable antimicrobial activity against pathogens like E. coli and C. albicans . Its synthesis often involves coupling reactions under weak alkali conditions, followed by reduction and cyclization steps . The nitro group at the para position enhances electron-withdrawing effects, influencing both reactivity in synthetic pathways and interactions in biological systems .

Properties

CAS No. |

333986-62-2 |

|---|---|

Molecular Formula |

C11H16ClN3O2 |

Molecular Weight |

257.72 g/mol |

IUPAC Name |

N-(4-nitrophenyl)piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-3-1-9(2-4-11)13-10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H |

InChI Key |

ZDRVUHUZRIWRNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)piperidin-4-amine typically involves the condensation of 4-chloronitrobenzene with piperidine. This reaction is followed by reduction and cyclization steps to yield the desired product. The reaction conditions often include the use of sodium chlorite under a carbon dioxide atmosphere to oxidize the piperidine cycle to the corresponding lactam .

Industrial Production Methods

In industrial settings, the production of N-(4-Nitrophenyl)piperidin-4-amine involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow chemistry and other advanced techniques to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactams.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The nitrophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound .

Major Products

The major products formed from these reactions include lactams, amines, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

N-(4-Nitrophenyl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological activities and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperidin-4-amine derivatives vary in substituents, counterions, and biological activities. Below is a comparative analysis based on molecular properties, synthesis, and applications:

Structural and Physicochemical Properties

*Calculated based on formula C₁₁H₁₄N₃O₂·HCl.

Biological Activity

N-(4-Nitrophenyl)piperidin-4-amine hydrochloride, a compound derived from piperidine, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a nitrophenyl group. Its synthesis typically involves nitration of aniline to form 4-nitroaniline, followed by methylation and cyclization to yield the final product. The following table summarizes the synthetic route:

| Step | Reaction Type | Reagents | Products |

|---|---|---|---|

| 1 | Nitration | Aniline, HNO3, H2SO4 | 4-Nitroaniline |

| 2 | Methylation | 4-Nitroaniline, Methyl Iodide, K2CO3 | N-Methyl-4-nitroaniline |

| 3 | Cyclization | N-Methyl-4-nitroaniline, 1,4-Dibromobutane, NaH | N-Methyl-1-(4-nitrophenyl)piperidine |

| 4 | Reduction | H2, Pd/C (catalyst) | N-(4-Nitrophenyl)piperidin-4-amine |

Antibacterial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with nitro substitutions on the phenyl ring display strong inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range significantly depending on the specific structure and substituents present.

Table: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| N-(4-Nitrophenyl)piperidin-4-amine | E. coli | 12.5 |

| N-(4-Nitrophenyl)piperidin-4-amine | Staphylococcus aureus | 6.25 |

| Other Piperidine Derivatives | Various | 3.125 - 100 |

Studies have demonstrated that the presence of electron-withdrawing groups like nitro enhances the antibacterial efficacy of these compounds by increasing their lipophilicity and facilitating membrane penetration .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Research has indicated that certain piperidine derivatives can inhibit fungal growth effectively against strains such as Candida albicans.

Table: Antifungal Activity of Piperidine Derivatives

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| N-(4-Nitrophenyl)piperidin-4-amine | Candida albicans | 25 |

| Other Piperidine Derivatives | Various | 10 - 50 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The compound may disrupt cellular processes by inhibiting enzyme functions or interfering with membrane integrity.

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : By altering membrane permeability, it can lead to cell lysis and death.

Case Studies

Recent studies have highlighted the potential therapeutic applications of piperidine derivatives in treating infections caused by resistant bacterial strains. For instance:

- A study published in MDPI examined the efficacy of various piperidine derivatives against multi-drug resistant Staphylococcus aureus, demonstrating potent antibacterial activity with MIC values significantly lower than those of traditional antibiotics .

- Another research effort focused on the antifungal properties against Candida species, revealing that modifications in the piperidine structure could enhance antifungal potency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Nitrophenyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between nitro-substituted aryl halides and 4-aminopiperidine derivatives. For example, using 2-halo-5-chloro-nitrobenzene with 4-aminopiperidine under weak alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) yields intermediates like N-(4-chloro-2-nitrophenyl)piperidin-4-amine, which can be further reduced and cyclized . Reaction parameters such as solvent polarity (DMF vs. THF), temperature, and catalyst choice (e.g., Pd-based catalysts for cross-coupling) critically impact purity (>95%) and yield (typically 60–80%).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm.

- NMR : Confirm substitution patterns (e.g., nitro group at C4 of phenyl, piperidine ring conformation) via ¹H/¹³C NMR.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₅ClN₄O₂: 294.08) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodological Answer : The hydrochloride salt enhances stability compared to freebase forms. Store at 2–8°C in airtight, light-protected containers. Solubility in aqueous buffers (e.g., pH 7.4) is critical for biological assays; solubility data indicate >40 µg/mL in PBS . Avoid prolonged exposure to moisture to prevent hydrolysis of the nitro group.

Advanced Research Questions

Q. How does the nitro group at the para position influence the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic character, potentially increasing binding affinity to targets like amine oxidases or GPCRs. Computational docking (e.g., AutoDock Vina) can predict interactions with active sites, while comparative studies with analogs (e.g., 4-methyl or 4-methoxy derivatives) reveal structure-activity relationships (SAR). For example, nitro-substituted analogs show altered hydrogen-bonding and π-π stacking in enzyme pockets .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts often arise from competing nucleophilic substitution or incomplete reduction. Strategies include:

- Stepwise Purification : Use silica gel chromatography (hexane/EtOAc gradient) to isolate intermediates.

- Catalytic Optimization : Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings to reduce halogenated byproducts .

- Reaction Monitoring : TLC or in-situ FTIR to track nitro group reduction (disappearance of NO₂ stretch at ~1520 cm⁻¹) .

Q. How do pharmacokinetic properties (e.g., metabolic stability, plasma protein binding) of this compound compare to structurally related piperidine derivatives?

- Methodological Answer : Comparative studies using liver microsomes (e.g., human CYP450 isoforms) and plasma protein binding assays (equilibrium dialysis) reveal:

- Metabolic Stability : Nitro groups may reduce oxidative metabolism compared to methyl or methoxy analogs.

- Half-Life (t₁/₂) : ~2–4 hours in rodent models, influenced by nitro-to-amine conversion .

Critical Analysis of Contradictions

- Synthetic Yield Discrepancies : reports 78% yield with Pd catalysis, while notes 55% under CuI conditions. This highlights the need for catalyst screening.

- Solubility Variability : PubChem data (>41.6 µg/mL) conflict with anecdotal reports of limited solubility in non-polar solvents, emphasizing buffer optimization for assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.